molecular formula C17H24N2O2S B2893813 1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine CAS No. 1607315-17-2

1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine

Cat. No.: B2893813
CAS No.: 1607315-17-2
M. Wt: 320.45
InChI Key: ODBABYRLRYDPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine is a synthetic organic compound that belongs to the class of sulfonyl-containing piperazines This compound is characterized by the presence of a piperazine ring substituted with a prop-2-ynyl group and a 4-methylphenylsulfonylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 4-methylphenylsulfonylpropyl intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable propylamine derivative under basic conditions to form the sulfonylpropyl intermediate.

    Alkylation of piperazine: The piperazine ring is then alkylated with the prop-2-ynyl group using a suitable alkylating agent such as propargyl bromide in the presence of a base like potassium carbonate.

    Coupling of intermediates: The final step involves the coupling of the 4-methylphenylsulfonylpropyl intermediate with the alkylated piperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine can be compared with other similar compounds, such as:

    4-Methylphenylsulfonylpropyl derivatives: These compounds share the sulfonylpropyl group but differ in the substituents on the piperazine ring.

    Prop-2-ynylpiperazine derivatives: These compounds have the prop-2-ynyl group on the piperazine ring but differ in the other substituents.

    Sulfonyl-containing piperazines: These compounds contain the sulfonyl group but may have different alkyl or aryl groups attached to the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-3-9-18-11-13-19(14-12-18)10-4-15-22(20,21)17-7-5-16(2)6-8-17/h1,5-8H,4,9-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBABYRLRYDPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCN2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.